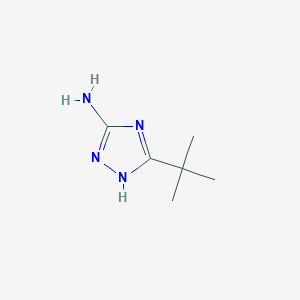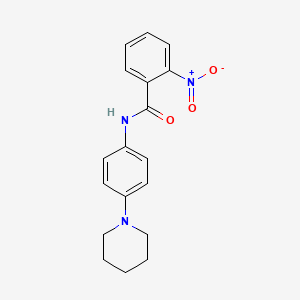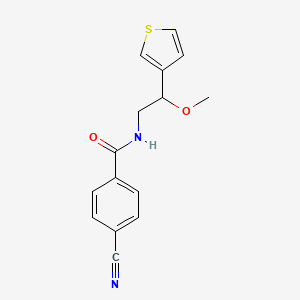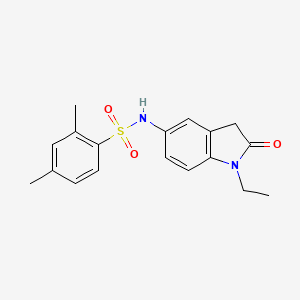![molecular formula C14H18BrNO3S B2714284 Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 299962-55-3](/img/structure/B2714284.png)
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C14H18BrNO3S . It has an average mass of 360.267 Da and a monoisotopic mass of 359.019073 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have shown reactivity towards some chemical reagents to afford new heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Based on its molecular formula, it can be inferred that it contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of antimicrobial and anti-inflammatory agents. For example, it has been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds, upon further treatment, yield compounds with significant antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006).
Synthesis of Tetrahydroquinoline Derivatives
In another application, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a related compound, reacts with 2-nitrobenzaldehydes to produce tetrahydroquinoline derivatives. These derivatives show potential as precursors for compounds with various biological activities (Bombarda et al., 1992).
Pharmaceutical Research
The compound has been involved in pharmaceutical research, particularly in the synthesis of new derivatives with potential therapeutic applications. This includes the synthesis of 2-acylamino-thiophene-3-carboxamides and their conversion to 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones, which are of interest in the development of new pharmaceuticals (Sauter et al., 1976).
Chemical Synthesis and Characterization
The compound and its derivatives have been used extensively in chemical synthesis and characterization studies. For instance, its reaction with primary amines under specific conditions has been explored to understand the structural and chemical properties of the resulting compounds (Shipilovskikh et al., 2014).
Antimicrobial Evaluation
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a key intermediate derived from this compound, has been used to synthesize various fused and polyfunctional substituted thiophenes, exhibiting promising antimicrobial activities (Abu‐Hashem et al., 2011).
Anti-Inflammatory Activity
The compound's derivatives have been explored for their anti-inflammatory activity. For example, the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and their evaluation as anti-inflammatory agents highlight its potential in medicinal chemistry (Abignente et al., 1992).
Photoisomerization Studies
Research has also delved into the photoisomerization properties of related compounds, such as ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, which can undergo structural changes upon exposure to light. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Pazdera et al., 1997).
Direcciones Futuras
Research into compounds like Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could lead to the development of new anticancer agents . The comparison between the activity of newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .
Propiedades
IUPAC Name |
ethyl 2-(3-bromopropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVMRJOYZRFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2714202.png)

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)
![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)





![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
